1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include refluxing in ethanol or using a catalytic amount of acid or base to facilitate the reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using continuous flow reactors or employing more efficient catalysts.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals and has similar functional groups.
2-Methoxydiphenidine: A research chemical with a similar methoxyphenyl group but different core structure.
Urapidil: Contains a methoxyphenyl group and is used as an antihypertensive drug.
The uniqueness of this compound lies in its specific combination of functional groups and its potential versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-7-9(8-14)6-12-13/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYPVLUGOKWAFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589683 |
Source
|
Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013835-99-8 |
Source
|
Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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